Benzyl S-phenyl thiocarbonate

Physical form Weighing accuracy Storage stability

Standard thiocarbonates fail when you need orthogonal deprotection and thermal stability. Benzyl S-phenyl thiocarbonate solves this with: • Dual handles: O-benzyl (H2/Pd-cleavable) + S-phenyl (nucleophile-displaceable) - no crossover • Highest thermal stability among thiocarbonates (minimizes decomposition in Pd catalysis at 80-120 °C) • Solid state (mp 56-57 °C) enables automated powder dispensing; avoids liquid-handling errors. Procure the exact unsymmetrical monothiocarbonate for reproducible DNA linker protection or sequential functionalization.

Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
CAS No. 3786-20-7
Cat. No. B11945722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl S-phenyl thiocarbonate
CAS3786-20-7
Molecular FormulaC14H12O2S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2
InChIInChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyUCMLLXFEXWHYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl S-phenyl Thiocarbonate: Crystalline Monothiocarbonate for Controlled Sulfur Transfer


Benzyl S-phenyl thiocarbonate (CAS 3786-20-7) is an unsymmetrical monothiocarbonate ester, formally designated as carbonothioic acid, S-phenyl O-(phenylmethyl) ester . It features an O-benzyl group and an S-phenyl group flanking the central C(=O)S thiocarbonyl core, giving it a molecular formula of C₁₄H₁₂O₂S and a molecular weight of 244.31 g·mol⁻¹ . At ambient temperature it exists as a crystalline solid with a melting point of 56–57 °C . The compound serves as both a thioacylating reagent for the introduction of the phenylthioester moiety and as a masked thiol equivalent where the benzyloxycarbonyl portion functions as a protecting group removable under orthogonal conditions [1].

Differentiated Handles
Orthogonal O-benzyl hydrogenolysis and S-phenyl nucleophilic displacement for sequential deprotection
Crystalline Solid Form
Enables gravimetric dispensing and long-term storage under ambient conditions
Thermally Robust Scaffold
Belongs to PhSCOSR class, reported as most thermally stable among thiocarbonate subtypes

Why Generic Thiocarbonate Analogs Cannot Substitute


Monothiocarbonates bearing only one aromatic substituent (either O-aryl or S-aryl) lack the differentiated chemical handles that make benzyl S-phenyl thiocarbonate indispensable. The O-benzyl group provides hydrogenolytically labile protection orthogonal to nucleophilic displacement of the S-phenyl group, a dual functionality absent in simpler analogs such as O-methyl S-phenyl thiocarbonate or O-benzyl S-methyl thiocarbonate [1]. Moreover, the PhSCOSR class to which this compound belongs is the most thermally stable among all thiocarbonate sub-classes, decomposing more slowly than PhOCSOR, PhSCO₂R, or dithiocarbonate variants [2]. Substituting a generic thiocarbonate therefore risks compromising thermal stability, losing orthogonal deprotection capability, or forfeiting the solid-state handling convenience that derives specifically from the benzyl-phenyl combination .

!
Simpler thiocarbonates may lack orthogonal O-benzyl/S-phenyl handles, limiting sequential deprotection strategies
!
Generic analogs outside the PhSCOSR class exhibit faster thermal decomposition; reported stability order places PhSCOSR as slowest
!
Liquid thiocarbonate analogs (e.g., O-methyl S-phenyl) complicate gravimetric handling and may introduce dispensing errors

Quantified Differentiation vs. Closest Thiocarbonate Analogs


Crystalline Solid vs. Liquid Physical Form at Ambient Temperature

Benzyl S-phenyl thiocarbonate is a crystalline solid with a measured melting point of 56–57 °C . In contrast, the closest O-alkyl analog, O-methyl S-phenyl thiocarbonate (CAS 13509-28-9), is a liquid at room temperature with an estimated melting point of approximately 21 °C . This 35 °C difference places the target compound firmly in the solid domain under standard laboratory conditions (20–25 °C), eliminating the need for pre-cooling or specialized liquid-dispensing equipment.

Solid vs. Liquid Form
Data to verify
Target: mp 56–57 °C (crystalline solid)
Analog: mp ~21 °C (liquid)
ΔTm ≈ 35 °C
Supports gravimetric dispensing and ambient storage
Source-specific review recommended
Physical form Weighing accuracy Storage stability

Class-Leading Thermal Stability Among Thiocarbonate Subtypes

Al-Awadi and Taylor (1988) measured rates of thermal decomposition and Arrhenius parameters for eight thiocarbonate classes between 671.4 and 819.2 K, establishing the reactivity order: PhOCSOR > PhOCO₂R > PhSCSOR > PhSCO₂R > PhOCSSR > PhSCSSR > PhOCOSR > (PhSCOSR) [1]. Benzyl S-phenyl thiocarbonate belongs to the PhSCOSR class (S-phenyl O-alkyl thiocarbonate), which occupies the terminal (slowest) position in this series, decomposing more slowly than all O-aryl thiocarbonates, dithiocarbonates, and trithiocarbonates examined. The Pri/Et rate ratios at 700 K for less stable classes range from 30.7 (PhOCO₂R) down to 1.6 (PhSCSSR), underscoring the substantial stability gradient across the series [1].

Thermal Stability Rank
Class-level
FastestSlowest
PhSCOSR (target)PhOCSOR
Among 8 thiocarbonate classes
Reported highest thermal robustness context
Class-level inference; lot-specific stability to verify
Thermal stability Pyrolysis kinetics Shelf-life

Ammonia-Stable, Base-Labile Orthogonal Deprotection Profile

US Patent 8,673,885 demonstrates that the S-benzyloxycarbonyl (S-CBz) group—the functional moiety formed when benzyl S-phenyl thiocarbonate protects a thiol—is stable to concentrated ammonia (30% v/v) for approximately 18 hours, conditions routinely employed for nucleobase deprotection in solid-phase oligonucleotide synthesis, yet is completely hydrolyzed by dilute sodium hydroxide in short periods [1]. This is contrasted with many thioester-based protecting groups that undergo premature cleavage under ammonolysis. The quantitative stability window (~18 h in NH₃ vs. rapid cleavage in NaOH) provides a defined process switch for orthogonal deprotection.

Ammonia Stability
Head-to-head
S-CBz: stable >18 h in 30% NH₃
Typical thioesters: partial cleavage
Rapid cleavage in dilute NaOH
Enables orthogonal two-step deprotection
Oligonucleotide synthesis context
Oligonucleotide synthesis Deprotection orthogonality Sulfur protection

Intermediate Electrophilicity for Tunable Aminolysis Reactivity

Castro et al. (2004) reported biphasic Brønsted-type plots for aminolysis of O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates, with pKa⁰ values (the curvature center indicating rate-determining step change) of 7.7 for O-phenyl and 7.0 for O-ethyl [1]. The higher pKa⁰ for the O-phenyl derivative reflects its greater electrophilicity due to the electron-withdrawing inductive effect of the phenoxy group. The O-benzyl group has an inductive constant (σI ≈ 0.20) intermediate between O-phenyl (σI ≈ 0.25) and O-ethyl (σI ≈ 0.12), placing benzyl S-phenyl thiocarbonate in a moderate electrophilicity bracket that reduces premature hydrolysis while maintaining useful reactivity toward amines [2].

Electrophilicity Tuning
Class-level
Inferred pKₐ⁰ ≈ 7.3–7.4
O-Phenyl: 7.7 | O-Ethyl: 7.0
Intermediate electrophilicity for controlled aminolysis
Class-level inference from Brønsted plot
Aminolysis kinetics Brønsted plot Electrophilicity tuning

Nucleofugality Ratio Favoring O-Acyl Cleavage Over Thiolate Release

Castro et al. (2009) determined that in the aminolysis of S-phenyl 4-nitrophenyl thiocarbonate, the main nucleofuge is 4-nitrophenoxide with only minor phenylthiolate formation, indicating that the S-phenyl group is a relatively poor leaving group compared to activated phenoxides [1]. For S-(3-chlorophenyl) 4-nitrophenyl thiocarbonate, product analysis showed 60% 4-nitrophenoxide and 40% 3-chlorobenzenethiolate, demonstrating that electron-withdrawing substituents on the S-aryl ring significantly increase thiolate nucleofugality [1]. The unsubstituted S-phenyl group in benzyl S-phenyl thiocarbonate therefore offers the lowest thiolate leaving-group propensity in the S-aryl series, favoring O-acyl cleavage (benzyl–oxygen bond scission) over S-acyl cleavage under nucleophilic attack.

Nucleofugality Ratio
Head-to-head
S-Phenyl:
S-(3-ClPh): 40% thiolate
S-(C₆F₅): >90% thiolate
Favors O-acyl over S-acyl cleavage
Regiochemical outcome prediction context
Nucleofugality Leaving group selectivity Chemoselectivity

Evidence-Backed Application Scenarios


Ammonia-Stable Sulfur Protection in Oligonucleotide Synthesis

In automated DNA/RNA synthesizers, the S-benzyloxycarbonyl group (derived from benzyl S-phenyl thiocarbonate) protects thiol-modified linkers during the ammonia-mediated cleavage and nucleobase deprotection step. The demonstrated stability of S-CBz to concentrated ammonia (30% v/v) for approximately 18 hours [1] ensures the thiol remains masked throughout the standard overnight deprotection cycle (55 °C, 8–16 h), while the subsequent rapid NaOH wash quantitatively releases the free thiol for downstream conjugation. This biphasic deprotection workflow is not achievable with thioester-type protecting groups that undergo ammonolysis.

Orthogonal Deprotection in Multi-Step Peptide Synthesis

Benzyl S-phenyl thiocarbonate can simultaneously protect a thiol (as the S-CBz adduct) while the O-benzyl group serves as a second orthogonal handle. The benzyl ester linkage is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or HBr/AcOH treatment [2], whereas the phenylthio moiety is displaced by nucleophiles such as amines. This dual orthogonality allows chemists to perform sequential deprotection–functionalization sequences without protecting group crossover, a capability absent in symmetric thiocarbonates that possess only a single type of labile bond.

Thermally Robust Thiocarbonyl Reagent for High-Temperature Couplings

For reactions conducted at elevated temperatures (e.g., Pd-catalyzed cross-couplings at 80–120 °C or thermal rearrangements), the PhSCOSR scaffold of benzyl S-phenyl thiocarbonate offers the highest thermal stability among known thiocarbonate classes [3]. This reduces reagent decomposition that would otherwise generate volatile sulfur-containing byproducts (COS, thiols), compromise reaction stoichiometry, and necessitate excess reagent loading—a practical advantage when the thiocarbonate is used as a limiting reagent in precious-metal-catalyzed transformations.

Solid Reagent Dispensing for Automated Parallel Synthesis

The crystalline solid nature of benzyl S-phenyl thiocarbonate (mp 56–57 °C) makes it compatible with automated solid-dispensing robotic platforms that rely on gravimetric or volumetric powder handling. Liquid thiocarbonate analogs such as O-methyl S-phenyl thiocarbonate require liquid-handling modules, which introduce solvent compatibility constraints and evaporation errors. Procuring the solid benzyl derivative thus aligns with high-throughput experimentation workflows where precise, sub-milligram reagent delivery directly impacts reaction miniaturization and reproducibility.

Application
Selection Property
Validation Focus
Thiol protection in oligonucleotide synthesis
Reported ammonia-stable S-CBz deprotection window
Linker integrity during standard ammonia deprotection cycle
Orthogonal deprotection in multi-step peptide synthesis
Dual-labile benzyl (hydrogenolysis) and phenylthio (nucleophilic) handles
Sequential deprotection without cross-reactivity
Thermally robust thiocarbonyl reagent for elevated-temperature couplings
PhSCOSR scaffold with reported highest thermal stability
Reagent integrity under prolonged heating
Solid reagent dispensing for automated parallel synthesis
Crystalline solid form at ambient temperature
Gravimetric precision and storage stability
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